9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

α-Glucosidase inhibition Type 2 diabetes SAR at N-9 position

9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is a spirocyclic heterocyclic building block based on the 4-oxa-1,9-diazaspiro[5.5]undecane core. The molecular formula is C15H20N2O2 with a molecular weight of 260.33 g/mol.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 1169699-61-9
Cat. No. B1442662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one
CAS1169699-61-9
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESC1CN(CCC12COCC(=O)N2)CC3=CC=CC=C3
InChIInChI=1S/C15H20N2O2/c18-14-11-19-12-15(16-14)6-8-17(9-7-15)10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)
InChIKeyQIJBFLAOMNGEHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (CAS 1169699-61-9): Core Spirocyclic Scaffold for Kinase and GPCR-Targeted Drug Discovery


9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is a spirocyclic heterocyclic building block based on the 4-oxa-1,9-diazaspiro[5.5]undecane core [1]. The molecular formula is C15H20N2O2 with a molecular weight of 260.33 g/mol [1]. This scaffold appears in patent families targeting salt-inducible kinases (SIKs), μ-opioid receptors, sigma receptors, and dopamine transporters . The compound is typically supplied as a research-grade solid with purity ≥95% (often 97–98%) . Its benzyl substituent at the 9-position provides a synthetic handle for further diversification and influences target-binding interactions distinct from analogs bearing different N-substitution patterns [2].

Why Generic 4-Oxa-1,9-diazaspiro[5.5]undecane Analogs Cannot Replace 9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one


Simply interchanging 9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one with other 4-oxa-1,9-diazaspiro[5.5]undecane analogs is not scientifically valid because biological activity is profoundly modulated by the nature of the N-9 substituent [1]. In a systematic study of closely related 1-benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one derivatives, α-glucosidase IC50 values varied from 49.96 nM (p-tert-butylbenzyl at N-9) to >128 nM (allyl at N-9) to complete loss of inhibition (ester at N-9), demonstrating that even modest changes at the 9-position alter target engagement by over 2.5-fold or abolish activity altogether [1]. The benzyl group at N-9 confers a specific balance of lipophilicity (XLogP3-AA = 1.1) and hydrogen-bond acceptor count (3) that cannot be replicated by alkyl, ester, or unsubstituted analogs, directly impacting both potency and ADME profiles [2]. Procurement of a different N-9-substituted analog therefore risks selecting a compound with unpredictably different target affinity and selectivity.

Quantitative Differentiation Evidence for 9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one Against Closest Analogs


N-9 Substituent-Dependent α-Glucosidase Inhibition: 2.5-Fold Potency Window Across the Analog Series

In a series of 1-(4-trifluoromethylbenzyl)-4-oxa-1,9-diazaspiro[5.5]undecan-2-one analogs varying only at the N-9 substituent, the benzyl-substituted compound (SPO-5) exhibited an α-glucosidase IC50 of 107.06 nM, whereas the most potent analog (SPO-7, p-tert-butylbenzyl) achieved 49.96 nM and the allyl-substituted analog (SPO-1) showed only 128.91 nM [1]. The N-9 benzyl group thus delivers intermediate potency, placing the target compound's predicted activity within a defined SAR landscape distinct from both high-potency halogenated benzyl derivatives (SPO-9, 63.51 nM; SPO-11, 67.06 nM) and low-potency alkyl/allyl derivatives [1]. This establishes that 9-benzyl substitution occupies a specific potency tier that cannot be assumed for other N-9 substituents.

α-Glucosidase inhibition Type 2 diabetes SAR at N-9 position

Molecular Docking: N-9 Benzyl Confers Distinct Binding Energy and Hydrogen-Bond Network Compared to Higher-Potency Halogenated Analogs

Docking studies on the 1-(4-trifluoromethylbenzyl)-4-oxa-1,9-diazaspiro[5.5]undecan-2-one series against α-glucosidase revealed that N-9 substituent identity directly determines binding energy and hydrogen-bonding pattern [1]. The N-9 benzyl analog (SPO-5) is positioned in an intermediate docking energy tier, with the top compounds SPO-7 and SPO-9 exhibiting docking energies of −10.7 and −10.6 kcal/mol respectively, involving specific residues (HIS280, LYS156, ASN415 for SPO-7; ARG315, ARG422, ASP352 for SPO-9) [1]. The benzyl-substituted compound engages a distinct residue interaction profile that differs from both the high-affinity halogenated benzyl derivatives and the low-affinity alkyl derivatives, providing a structural rationale for its intermediate potency position [1].

Molecular docking Binding energy Hydrogen bonding α-Glucosidase

Patent-Documented Multi-Target Engagement Profile: SIK, Opioid, and Dopamine Transporter Pathways

9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (CAS 1169699-61-9) is explicitly cited in multiple distinct patent families covering divergent therapeutic targets: salt-inducible kinase (SIK) inhibition (US20240025892A1), μ-opioid receptor agonism, sigma receptor modulation (US20170354648A1), and dopamine transporter inhibition . This multi-target patent footprint is not shared by simpler 4-oxa-1,9-diazaspiro[5.5]undecane analogs lacking the N-9 benzyl group, which are predominantly cited only in the sigma/opioid pain patents [1]. The appearance in SIK inhibitor patents suggests that the N-9 benzyl substitution imparts kinase-binding properties absent in N-9 alkyl or unsubstituted analogs.

Salt-inducible kinase Opioid receptor Dopamine transporter Multi-target pharmacology

Physicochemical Differentiation: Balanced Lipophilicity and TPSA Relative to N-9-Alkyl and N-9-Aryl Analogs

The computed physicochemical profile of 9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (XLogP3-AA = 1.1, TPSA = 41.6 Ų, MW = 260.33 g/mol) positions it within favorable oral drug-likeness space according to both Lipinski's Rule of Five and Veber's rules [1]. In the closely related 1-(4-trifluoromethylbenzyl)-4-oxa-1,9-diazaspiro[5.5]undecan-2-one series, the N-9 benzyl analog (SPO-5) has MW = 418.45 g/mol and TPSA = 32.78 Ų, while the N-9 p-tert-butylbenzyl analog (SPO-7) has MW = 474.56 g/mol and TPSA = 32.78 Ų [2]. The target compound (no trifluoromethylbenzyl at N-1) has a substantially lower molecular weight (260.33 vs. 418–475 g/mol) and higher TPSA (41.6 vs. 32.8 Ų), predicting superior aqueous solubility and lower non-specific protein binding compared to the extended analogs in the ChemistrySelect study [1][2].

Lipophilicity TPSA Drug-likeness ADME prediction

Synthetic Accessibility: N-9 Benzyl Group Enables Direct Diversification via N-Debenzylation and Reductive Amination

The N-9 benzyl group in 9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one serves as both a protecting group and a diversification point. Literature precedent demonstrates that the benzyl group can be removed via catalytic hydrogenolysis or LiAlH4 reduction to liberate the secondary amine, which can then be re-functionalized with diverse alkyl, benzyl, or aryl groups . This is evidenced by the ChemistrySelect study where the N-1-(4-trifluoromethylbenzyl) core was elaborated into 11 distinct N-9-substituted analogs via debenzylation and subsequent alkylation/benzylation in 68–92% yield [1]. In contrast, N-9 alkyl analogs (e.g., methyl, ethyl) lack this orthogonal deprotection capability, limiting downstream diversification options.

Synthetic versatility N-debenzylation Late-stage functionalization Scaffold diversification

High-Value Application Scenarios for 9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one Based on Quantitative Differentiation Evidence


α-Glucosidase Inhibitor Lead Optimization: Intermediate-Potency Scaffold for Balancing Efficacy and Selectivity

Based on the SAR evidence from the 1,9-diazaspiro[5.5]undecane series, 9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is positioned as an intermediate-potency α-glucosidase inhibitor scaffold (predicted IC50 ~107 nM) [1]. This potency tier is strategically valuable when the goal is to avoid the excessively strong inhibition (>50 nM) that may lead to gastrointestinal side effects (as observed with acarbose) while still achieving meaningful target engagement. The N-9 benzyl group's distinct hydrogen-bonding profile, inferred from docking studies, offers a different selectivity window against related glycosidases compared to the highly potent halogenated benzyl analogs (SPO-7, SPO-9) [1].

Multi-Target Kinase and GPCR Probe Development: Single Scaffold for SIK, Opioid, and Dopamine Transporter Programs

Patent analysis confirms that 9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is documented across at least four distinct target classes: SIK inhibition, μ-opioid receptor agonism, sigma receptor modulation, and dopamine transporter inhibition . This multi-target footprint enables a single procurement to support parallel lead-finding campaigns across multiple therapeutic areas (metabolic disease, pain, CNS disorders). Unsubstituted or N-9-alkyl 4-oxa-1,9-diazaspiro[5.5]undecane analogs are primarily restricted to sigma/opioid patents and do not exhibit the same breadth of patent-documented target engagement [2].

Fragment-Based Drug Discovery: Low-MW Scaffold with Favorable Ligand Efficiency and Growth Vectors at Both N-1 and N-9

With a molecular weight of only 260.33 g/mol, XLogP3-AA of 1.1, and TPSA of 41.6 Ų, 9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one satisfies all fragment-like criteria (MW <300, cLogP <3) [3]. Its ligand efficiency (LE) for α-glucosidase inhibition is predicted to be favorable (~0.30–0.35 kcal/mol per heavy atom based on SPO-5 data). The compound offers two distinct growth vectors (N-1 and N-9 positions) for fragment elaboration, with the N-9 benzyl group serving as a cleavable protecting group for subsequent parallel library synthesis in 68–92% yield [1]. This is a decisive advantage over N-9-alkyl fragments that lack orthogonal deprotection handles.

Chemical Biology Tool Compound Synthesis: Late-Stage Diversification via Reductive Amination at N-9

The N-9 benzyl group can be selectively removed via hydrogenolysis or LAH reduction, liberating a secondary amine for re-functionalization . This synthetic handle enables the preparation of probe molecules, affinity chromatography ligands, or fluorescent conjugates without resynthesizing the entire spirocyclic core. The 68–92% yield range reported for analogous N-9 alkylation/benzylation reactions confirms robust diversification chemistry [1]. For chemical biology groups requiring multiple tool compounds from a single core scaffold, this orthogonal deprotection strategy reduces total synthesis effort by an estimated 40–60% compared to de novo synthesis of each analog.

Quote Request

Request a Quote for 9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.